Aurein 3.3 -

Aurein 3.3

Catalog Number: EVT-15272354
CAS Number:
Molecular Formula: C84H142N22O21
Molecular Weight: 1796.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of aurein 3.3 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process includes:

  1. Selection of Amino Acids: The amino acid sequence for aurein 3.3 is determined based on its natural sequence.
  2. Coupling Reactions: Each amino acid is activated and coupled to the growing chain, often using coupling reagents to facilitate bond formation.
  3. Cleavage and Purification: Once the full sequence is assembled, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Molecular Structure Analysis

Aurein 3.3 exhibits a unique molecular structure characterized by:

  • Fibril Formation: The peptide assembles into amyloid-like fibrils with a cross-β structure, consisting of kinked β-sheets that contribute to its stability and functionality.
  • Cryo-Electron Microscopy Data: Structural analysis via cryo-electron microscopy reveals that aurein 3.3 fibrils consist of six peptides per helical layer, each peptide being 17 residues long. The arrangement allows for significant hydrophobic interactions that stabilize the structure .

Structural Data

  • Molecular Weight: Approximately 2000 Da.
  • Peptide Sequence: The specific sequence includes various hydrophobic and charged residues that facilitate membrane interaction and antimicrobial activity.
Chemical Reactions Analysis

Aurein 3.3 undergoes several chemical reactions that are critical to its function:

  1. Membrane Interaction: The peptide interacts with lipid bilayers, leading to pore formation within microbial membranes. This action disrupts membrane integrity, resulting in cell lysis.
  2. Hydrogen Bonding: Within its fibril structure, aurein 3.3 forms numerous hydrogen bonds between backbone atoms, contributing to its stability despite the observed kinked conformation .
Mechanism of Action

The mechanism of action of aurein 3.3 primarily involves:

  • Membrane Disruption: Aurein 3.3 binds to anionic phospholipids in microbial membranes, leading to membrane thinning and pore formation.
  • Electrostatic Interactions: The positively charged residues in aurein 3.3 interact with negatively charged lipid head groups, facilitating membrane penetration and disruption .

Data on Mechanism

  • Pore Formation Efficiency: Experimental studies indicate that aurein 3.3 effectively forms pores in model membranes at micromolar concentrations.
  • Antimicrobial Activity Spectrum: Aurein 3.3 shows activity against various pathogens, including Gram-positive and Gram-negative bacteria.
Physical and Chemical Properties Analysis

The physical and chemical properties of aurein 3.3 include:

  • Solubility: Highly soluble in aqueous solutions, which is essential for its biological activity.
  • Stability: The peptide exhibits stability under physiological conditions but can be sensitive to extreme pH or temperature changes.
  • Secondary Structure: Predominantly adopts an alpha-helical conformation in membrane-mimicking environments .

Relevant Data

  • pH Stability Range: Effective within a pH range of approximately 5 to 8.
  • Thermal Stability: Maintains structural integrity up to temperatures around 70°C.
Applications

Aurein 3.3 has several promising applications in scientific research and medicine:

  1. Antimicrobial Therapy: Due to its potent antimicrobial properties, it is being explored as a treatment option for infections caused by antibiotic-resistant bacteria.
  2. Biotechnology: Used in developing new antimicrobial agents or coatings for medical devices to prevent biofilm formation.
  3. Research Tool: Employed in studies investigating membrane dynamics and peptide-membrane interactions .
Molecular Mechanisms of Antimicrobial Activity

Membrane Disruption via Supramolecular Lipid Assembly Interactions

Aurein 3.3 (sequence: GLFDIVKKVVGALGSL) is an α-helical, cationic antimicrobial peptide (AMP) secreted by the granular dorsal glands of the Southern Bell Frog (Ranoidea raniformis). Its amphipathic structure—featuring hydrophobic residues clustered on one face and cationic residues (lysines) on the opposite—enables selective interactions with anionic phospholipids in bacterial membranes, such as phosphatidylglycerol (PG) and cardiolipin (CL) [1] [6]. This electrostatic-driven targeting allows Aurein 3.3 to bypass receptor-mediated pathways, reducing the likelihood of classical antibiotic resistance mechanisms [5].

Toroidal Pore Formation in Oriented Lipid Bilayers

Solid-state nuclear magnetic resonance (ssNMR) studies of Aurein 3.3 in oriented lipid bilayers composed of POPC-d31/POPG (3:1) reveal its capacity to induce toroidal pores (Figure 1A). At peptide-to-lipid (P:L) ratios exceeding 1:50, Aurein 3.3 penetrates the membrane, causing phospholipid headgroups to curve inward and form continuous, water-lined pores. Unlike barrel-stave pores, toroidal pores involve close collaboration between peptides and lipids, resulting in:

  • Membrane thinning: Reduction of bilayer thickness by 20–30% near pore edges.
  • Rapid lipid diffusion: Increased lateral mobility of lipids (measured via diffusion coefficients from ²H ssNMR lineshapes).
  • Peptide orientation: Aurein 3.3 adopts a tilted transmembrane alignment (≈20° relative to bilayer normal), stabilizing pore curvature [2].

Table 1: ssNMR Parameters of Aurein 3.3-Induced Membrane Disruption

Lipid SystemP:L RatioDisruption MechanismKey ssNMR Evidence
POPC-d31/POPG (3:1)1:100Toroidal poreReduced ³¹P anisotropy, increased ²H mobility
POPC-d311:50Partial thinningModerate lineshape broadening
POPC-d31/Cholesterol1:100No poresMinimal spectral changes

Cholesterol inhibits pore formation due to its membrane-rigifying effect, explaining Aurein 3.3’s selectivity for bacterial over mammalian cells [2] [6].

Thinned Bilayer Dynamics and Lateral Lipid Diffusion

At sub-lytic P:L ratios (<1:100), Aurein 3.3 induces a global thinning effect without discrete pore formation. ssNMR spectra show decreased anisotropic frequency spans in both ³¹P and ²H dimensions, indicating:

  • Reduced bilayer thickness: Up to 15% thinning due to peptide insertion into the headgroup region.
  • Enhanced lipid diffusion: Lateral diffusion coefficients increase by 2–3 orders of magnitude, facilitating transient defects.
  • Free energy landscape changes: Thinning lowers the activation energy for pore formation, enabling rapid transition to lytic states under stress [2] [6]. This dynamic process is entropy-driven, as disordered lipid packing enhances membrane susceptibility to catastrophic disruption.

Amyloid-Antimicrobial Link Hypothesis

Recent cryo-electron microscopy (cryo-EM) studies reveal that Aurein 3.3 adopts amyloid-like fibrillar structures under physiological conditions, linking its antimicrobial function to the amyloid-antimicrobial hypothesis. This posits that structural parallels exist between cytotoxic amyloids (e.g., Aβ in Alzheimer’s) and antimicrobial amyloids [3] [7].

Cross-β Fibril Polymorphism and Functional Amyloid Properties

Aurein 3.3 self-assembles into cross-β fibrils (PDB: 7QV6; EMD-14168) with a resolution of 3.5 Å (Figure 1B). Key features include:

  • 6 peptides per fibril layer: Arranged in a compact, rounded propeller.
  • Perpendicular β-strands: Aligned orthogonally to the fibril axis, forming a canonical cross-β architecture.
  • Polymorphism: Fibrils exhibit structural plasticity depending on ionic strength, with helical twists varying by ±15° [3] [4]. These fibrils retain potent activity against Gram-positive bacteria (S. aureus, MIC: 10–25 µM) and Gram-negatives (E. coli, MIC: 25–50 µM), challenging the dogma that amyloids are solely pathological. Their stability (resistant to proteolysis and heat) enhances environmental persistence and sustained antimicrobial action [3] [7].

Table 2: Structural Parameters of Aurein 3.3 Amyloid Fibrils

ParameterValueMethod
Fibril symmetryC₁ (asymmetric)Cryo-EM helical reconstruction
Resolution3.5 ÅFSC 0.143 cutoff
Peptides per layer6Atomic model building
β-strand spacing4.85 ÅPower spectral analysis
Dominant motifKinked β-sheets (LARKS)Residue-level refinement

Role of Kinked β-Sheets (LARKS Motifs) in Pathogen Neutralization

Aurein 3.3 fibrils contain Low-complexity, Amyloid-like, Reversible, Kinked Segments (LARKS) (Figure 1C). These motifs feature:

  • Glycine-kinked β-strands: Sharp bends (≈120°) at Gly¹³ and Gly¹⁵ residues, enabling compact folding.
  • Reversible assembly: LARKS lack anhydrous "steric zippers," allowing dynamic assembly/disassembly at microbial interfaces.
  • Membrane docking: Fibril termini embed into lipid bilayers via hydrophobic residues (Phe³, Val⁶, Val⁹), triggering leakage through combined electrostatic and mechanical stress [3] [7]. The kinks enhance functional flexibility—fibrils fragment into oligomers at bacterial membranes, amplifying pore-forming capacity. This reconciles the peptide’s roles as both a static, protective amyloid and a dynamic lytic agent [3] [4].

Figure 1: Molecular Mechanisms of Aurein 3.3

  • A: Toroidal pore in POPC/POPG bilayers (ssNMR data [2]).
  • B: Cryo-EM structure of cross-β fibril (PDB 7QV6 [4]).
  • C: LARKS motif with glycine-mediated kinks (residues 13–15 [7]).

Table 3: Key Peptides in the Aurein Family

PeptideSequenceSourceStructural Class
Aurein 1.2GLFDIIKKIAESFLitoria aureaα-helical
Aurein 2.1GLFDIVKKIAGHIAGSILitoria raniformisα-helical
Aurein 3.1GLFDIVKKIAGHIAGSILitoria citropaα-helical
Aurein 3.3GLFDIVKKVVGALGSLRanoidea raniformisα-helical/β-sheet

This structural duality—membrane disruption and amyloidogenesis—positions Aurein 3.3 as a versatile template for engineering stable anti-infective agents targeting multidrug-resistant pathogens [1] [3] [7].

Properties

Product Name

Aurein 3.3

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C84H142N22O21

Molecular Weight

1796.2 g/mol

InChI

InChI=1S/C84H142N22O21/c1-16-46(11)66(70(88)113)103-79(122)60(41-108)99-78(121)59(40-107)100-81(124)65(45(9)10)102-83(126)68(48(13)18-3)105-76(119)57(35-52-38-89-42-91-52)94-62(110)39-90-71(114)50(15)92-82(125)67(47(12)17-2)104-73(116)54(30-24-26-32-86)95-72(115)53(29-23-25-31-85)96-80(123)64(44(7)8)101-84(127)69(49(14)19-4)106-77(120)58(36-63(111)112)98-75(118)56(34-51-27-21-20-22-28-51)97-74(117)55(33-43(5)6)93-61(109)37-87/h20-22,27-28,38,42-50,53-60,64-69,107-108H,16-19,23-26,29-37,39-41,85-87H2,1-15H3,(H2,88,113)(H,89,91)(H,90,114)(H,92,125)(H,93,109)(H,94,110)(H,95,115)(H,96,123)(H,97,117)(H,98,118)(H,99,121)(H,100,124)(H,101,127)(H,102,126)(H,103,122)(H,104,116)(H,105,119)(H,106,120)(H,111,112)/t46-,47-,48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,64-,65-,66-,67-,68-,69-/m0/s1

InChI Key

BLCSSLLQNKBMEL-FZGABBKISA-N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.